1-(3-methylbenzoyl)piperidine-4-carboxylic Acid
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Overview
Description
“1-(3-methylbenzoyl)piperidine-4-carboxylic Acid” is a chemical compound with the molecular formula C14H19NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-(3-methylbenzoyl)piperidine-4-carboxylic Acid” consists of a piperidine ring substituted with a 3-methylbenzoyl group and a carboxylic acid group .Scientific Research Applications
- Applications :
- Anticancer Agents : Researchers have explored piperidine-based compounds as potential anticancer agents. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives exhibited dual inhibition against Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
- Antioxidants : Piperidine derivatives, including natural alkaloids like piperine, exhibit antioxidant properties by scavenging free radicals .
Medicinal Chemistry and Drug Design
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid is the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
1-(3-methylbenzoyl)piperidine-4-carboxylic Acid interacts with its target, the Enoyl-[acyl-carrier-protein] reductase [NADH], by inhibiting its function . This results in the disruption of the fatty acid elongation cycle, which is essential for the survival and virulence of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of Enoyl-[acyl-carrier-protein] reductase [NADH] by 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid affects the FAS-II pathway . This pathway is responsible for the elongation of fatty acids, which are crucial components of the cell wall of Mycobacterium tuberculosis . The disruption of this pathway leads to the downstream effect of inhibiting the growth and survival of the bacteria .
Pharmacokinetics
The bioavailability of the compound is likely influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the action of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid include the disruption of the fatty acid elongation cycle . This leads to the inhibition of the growth and survival of Mycobacterium tuberculosis .
Action Environment
The action, efficacy, and stability of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain .
properties
IUPAC Name |
1-(3-methylbenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-3-2-4-12(9-10)13(16)15-7-5-11(6-8-15)14(17)18/h2-4,9,11H,5-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSUCIWHJIYYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzoyl)piperidine-4-carboxylic Acid |
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